- Synthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsStructure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devices, Inorganic Chemistry Communications, 2008, 11(1), 97-100

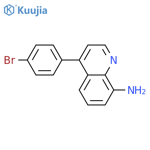

Cas no 97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline)

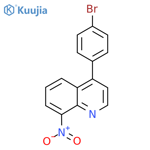

97802-08-9 structure

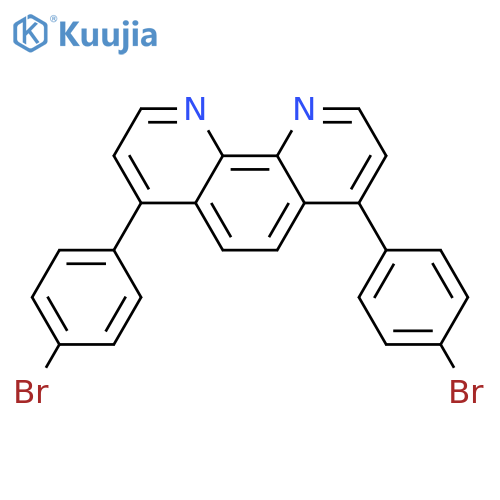

Nom du produit:4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Numéro CAS:97802-08-9

Le MF:C24H14Br2N2

Mégawatts:490.189363956451

MDL:MFCD22493502

CID:750886

PubChem ID:18759610

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Propriétés chimiques et physiques

Nom et identifiant

-

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline

- 1,10-Phenanthroline, 4,7-bis(4-bromophenyl)-

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (ACI)

- CS-0085900

- AS-76011

- 97802-08-9

- DTXSID20596011

- QALMOXHIAPMJAB-UHFFFAOYSA-N

- SCHEMBL3357430

- MFCD22493502

- 4,7-bis(4-bromophenyl)-[1,10]phenanthroline

- DB-339940

- AKOS016006714

-

- MDL: MFCD22493502

- Piscine à noyau: 1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H

- La clé Inchi: QALMOXHIAPMJAB-UHFFFAOYSA-N

- Sourire: BrC1C=CC(C2C3C(=C4C(=CC=3)C(C3C=CC(Br)=CC=3)=CC=N4)N=CC=2)=CC=1

Propriétés calculées

- Qualité précise: 489.95032g/mol

- Masse isotopique unique: 487.95237g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 28

- Nombre de liaisons rotatives: 2

- Complexité: 467

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 7.1

- Surface topologique des pôles: 25.8Ų

Propriétés expérimentales

- Dense: 1.596±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilité: Insuluble (6.9E-6 g/L) (25 ºC),

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Informations de sécurité

- Conditions de stockage:Sealed in dry,2-8°C

4,7-Bis(4-bromophenyl)-1,10-phenanthroline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95+% | 1g |

10923.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D252465-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$795 | 2024-08-03 | |

| eNovation Chemicals LLC | D252465-10g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 10g |

$3450 | 2024-08-03 | |

| Alichem | A019114341-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95% | 1g |

$556.20 | 2023-08-31 | |

| TRC | B075345-50mg |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 50mg |

$ 215.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D618577-1g |

4,7-bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$480 | 2024-06-05 | |

| Ambeed | A449258-250mg |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 98% | 250mg |

$55.0 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95+% | 1g |

10923CNY | 2021-05-07 | |

| Aaron | AR006BM2-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$73.00 | 2025-01-23 | |

| 1PlusChem | 1P006BDQ-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 98% | 1g |

$98.00 | 2025-02-21 |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 100 °C → 150 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium carbonate ; pH 12

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

3.2 100 °C; 100 °C → 150 °C

1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium carbonate ; pH 12

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

3.2 100 °C; 100 °C → 150 °C

Référence

- Osmium complexes and related organic light-emitting devices, United States, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Iodine , Hydrochloric acid , Potassium iodide ; rt → 100 °C

1.2 3 h, 100 °C

1.3 Reagents: Ammonium hydroxide ; pH 7 - 8

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

1.2 90 °C; 2 h, 90 °C

1.3 Reagents: Sulfuric acid ; 2 h, 90 °C

1.4 Reagents: Ammonia ; pH 9

1.2 3 h, 100 °C

1.3 Reagents: Ammonium hydroxide ; pH 7 - 8

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

1.2 90 °C; 2 h, 90 °C

1.3 Reagents: Sulfuric acid ; 2 h, 90 °C

1.4 Reagents: Ammonia ; pH 9

Référence

- Design and synthesis of novel 1,10-phenanthroline derivativesElectrochromic behavior of fac-tricarbonyl rhenium complexes, Youji Huaxue, 2015, 35(8), 1792-1796

Méthode de production 4

Conditions de réaction

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Stannous chloride Solvents: Ethanol

3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C

1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt

2.2 Reagents: Potassium hydroxide Solvents: Water ; basified

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt

3.2 Reagents: Water ; cooled

3.3 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Stannous chloride Solvents: Ethanol

3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C

1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt

2.2 Reagents: Potassium hydroxide Solvents: Water ; basified

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt

3.2 Reagents: Water ; cooled

3.3 Reagents: Potassium hydroxide Solvents: Water ; basified

Référence

- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsFluorescence based oxygen sensor systems, Journal of Chemical Crystallography, 2015, 11(1), 453-460

Méthode de production 5

Conditions de réaction

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

2.2 90 °C; 2 h, 90 °C

2.3 Reagents: Sulfuric acid ; 2 h, 90 °C

2.4 Reagents: Ammonia ; pH 9

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

2.2 90 °C; 2 h, 90 °C

2.3 Reagents: Sulfuric acid ; 2 h, 90 °C

2.4 Reagents: Ammonia ; pH 9

Référence

- Electrochromic behavior of fac-tricarbonyl rhenium complexes, New Journal of Chemistry, 2022, 46(3), 1072-1079

Méthode de production 6

Conditions de réaction

1.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

2.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol

2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

2.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol

2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

Référence

- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensors, Journal of Chemical Crystallography, 2015, 11(1), 453-460

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Raw materials

- 8-Quinolinamine, 4-(4-bromophenyl)-

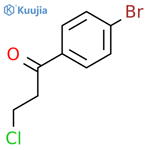

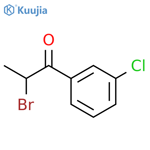

- 3’-Chloro-2-bromopropiophenone

- 1-(4-Bromophenyl)-3-chloropropan-1-one

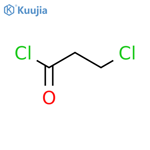

- 3-chloropropanoyl chloride

- 4-(4-Bromophenyl)-8-nitroquinoline

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Preparation Products

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Littérature connexe

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline) Produits connexes

- 1019500-83-4(2-{(butan-2-yl)aminomethyl}-4-chlorophenol)

- 35202-55-2((3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;hydrochloride)

- 958843-12-4(N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide)

- 1355177-76-2(2-Thiophen-3-yl-pyrrolidine-1-carboxylic acid tert-butyl ester)

- 2172600-22-3(1-1-(hydroxymethyl)cyclobutylcyclobutan-1-ol)

- 2172086-53-0(3-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)

- 1494527-01-3(1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile)

- 941879-52-3(2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide)

- 2094283-10-8(5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide)

- 887404-02-6(5,6-difluoropyrazine-2,3-dicarbonitrile)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:97802-08-9)1,10-Phenanthroline, 4,7-bis(4-broMophenyl)-

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:97802-08-9)4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Pureté:99%

Quantité:5g

Prix ($):451.0